molecular formula C23H36N8O6 B12420902 Azide-PEG1-Val-Cit-PABC-OH

Azide-PEG1-Val-Cit-PABC-OH

Cat. No.: B12420902
M. Wt: 520.6 g/mol
InChI Key: BDMOXMNQSIHXBI-LROBGIAVSA-N
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Description

Azide-PEG1-Val-Cit-PABC-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains an azide group and a polyethylene glycol (PEG) unit, which enhances its solubility in aqueous solutions. The Val-Cit-PABC moiety is a peptide-based linker that is specifically cleaved by cathepsin B, an enzyme found in lysosomes. This specificity allows for the targeted release of the drug payload within the cell, making it a valuable tool in targeted drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azide-PEG1-Val-Cit-PABC-OH is synthesized through a series of chemical reactions involving the coupling of various functional groups. The synthesis typically begins with the preparation of the PEG unit, followed by the introduction of the azide group. The Val-Cit-PABC moiety is then attached through peptide coupling reactions. The final product is purified using chromatographic techniques to ensure high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is typically produced in batch processes, with each batch undergoing rigorous testing to confirm its chemical structure and purity .

Mechanism of Action

Azide-PEG1-Val-Cit-PABC-OH exerts its effects through the specific cleavage of the Val-Cit-PABC linker by cathepsin B. This enzyme is predominantly found in lysosomes, ensuring that the drug payload is released only within the target cells. The azide group allows for efficient conjugation with other molecules through click chemistry, facilitating the targeted delivery of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azide-PEG1-Val-Cit-PABC-OH stands out due to its high specificity for cathepsin B cleavage and its efficient conjugation capabilities through click chemistry. These properties make it a valuable tool in the development of targeted drug delivery systems and advanced materials .

Properties

Molecular Formula

C23H36N8O6

Molecular Weight

520.6 g/mol

IUPAC Name

(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide

InChI

InChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36)/t18-,20?/m0/s1

InChI Key

BDMOXMNQSIHXBI-LROBGIAVSA-N

Isomeric SMILES

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-]

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-]

Origin of Product

United States

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